anle145c
Description
Properties
Molecular Formula |
C15H10Br2N2O3 |
|---|---|
Molecular Weight |
426.064 |
IUPAC Name |
5-(5-(3,5-Dibromophenyl)-1H-pyrazol-3-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C15H10Br2N2O3/c16-9-1-7(2-10(17)5-9)11-6-12(19-18-11)8-3-13(20)15(22)14(21)4-8/h1-6,20-22H,(H,18,19) |
InChI Key |
QWHYEUWPERHBTR-UHFFFAOYSA-N |
SMILES |
OC1=CC(C2=NNC(C3=CC(Br)=CC(Br)=C3)=C2)=CC(O)=C1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
anle145c; anle-145c; anle 145c |
Origin of Product |
United States |
Molecular Mechanisms of Anle145c Action on Protein Aggregation
Direct Modulation of Amyloidogenic Protein Aggregation Kinetics
Anle145c directly influences the kinetics of amyloidogenic protein aggregation, acting at multiple stages of the aggregation pathway. Its ability to inhibit fibril formation, stabilize non-toxic oligomeric species, and even remodel pre-formed aggregates highlights its multifaceted approach to combating protein misfolding diseases. researchgate.netdcchemicals.comportlandpress.com
Inhibition of Fibril Formation (e.g., hIAPP, α-synuclein)
This compound has been shown to effectively prevent the formation of amyloid fibrils from monomeric hIAPP and α-synuclein. For hIAPP, this compound completely inhibits fibril formation in solution, even at sub-stoichiometric concentrations, meaning that a small amount of this compound can prevent a larger amount of hIAPP from forming fibrils. researchgate.netdcchemicals.comresearchgate.netnih.govjci.orgbiorxiv.org This inhibition is crucial as fibril formation is a hallmark of various amyloidopathies. In the case of α-synuclein, water-soluble DPP compounds, including this compound, prevent fibrillization in vitro by stabilizing small, globular, heterogeneous oligomeric species. uni-goettingen.de
Disruption/Remodeling of Pre-Formed Aggregates
Beyond preventing de novo fibril formation, this compound possesses the remarkable ability to convert pre-formed amyloid fibrils into non-toxic oligomers. researchgate.netdcchemicals.comportlandpress.comresearchgate.net This remodeling effect has been observed for hIAPP, where this compound can convert mature hIAPP amyloid fibrils into non-toxic, this compound-stabilized oligomers. researchgate.netresearchgate.net This suggests a dynamic interaction where this compound can reverse the aggregation process, leading to the disaggregation of existing amyloid structures. researchgate.net
Specific Binding Interactions
The efficacy of this compound stems from its specific binding interactions with amyloidogenic proteins, particularly targeting intermediate forms rather than monomers.
Preferential Interaction with Oligomeric Forms over Monomers
Research indicates that this compound and related DPP compounds preferentially interact with oligomeric species of α-synuclein, showing weak or no direct binding to monomeric α-synuclein. uni-goettingen.de This selective binding to oligomers is crucial because oligomers are often considered the most cytotoxic species in amyloid diseases. cam.ac.uknih.gov By interacting with these transient and dynamic oligomeric species, this compound can modulate their conformation and prevent their progression to toxic fibrillar forms. portlandpress.comuni-goettingen.denih.gov
Structural Basis of Ligand-Protein Interaction (e.g., NMR, CD studies)
Structural studies, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, have provided insights into the interaction of this compound with amyloidogenic proteins. For hIAPP, CD spectra reveal conformational changes in the presence of this compound, indicating that the inhibitor influences the secondary structure of hIAPP. researchgate.netresearchgate.net Specifically, this compound can convert β-sheet structures found in hIAPP fibrils back into a mostly random coil conformation. researchgate.net NMR studies on α-synuclein with related DPP compounds have shown a lack of direct binding to monomeric α-synuclein but confirmed preferential interaction with oligomeric species through STD NMR experiments. uni-goettingen.de These studies suggest that the mechanism of aggregation inhibition by DPP compounds is associated with interactions between the small ligands and oligomeric forms, leading to the stabilization of specific off-pathway oligomers and ultimately blocking fibril formation. uni-goettingen.de
Influence on Protein Conformation and Stability
The interaction of this compound with hIAPP significantly impacts the polypeptide's conformational states, preventing the transition to highly ordered, β-sheet rich amyloid fibrils. probechem.com Instead, this compound promotes and stabilizes alternative, non-toxic oligomeric structures. probechem.comresearchgate.netnih.gov
This compound influences the conformational landscape of hIAPP by stabilizing oligomeric species that largely retain a random coil configuration, a characteristic often associated with unfolded or partially unfolded states. probechem.com This stabilization prevents hIAPP from undergoing the conformational changes necessary to form the β-sheet structures that are characteristic of mature amyloid fibrils. probechem.com Experimental observations indicate that in the presence of this compound, hIAPP does not proceed to form the typical amyloid fibrils, but rather forms stable, non-toxic oligomers. probechem.comnih.gov This suggests that this compound interferes with the "activation" step, which is proposed to involve a high energy barrier for hIAPP oligomers to transition towards fibrillar structures. probechem.com By interacting with these early oligomeric species, this compound effectively arrests the aggregation process at a non-pathogenic stage. probechem.com
A key aspect of this compound's mechanism is its ability to thermodynamically trap hIAPP in the form of non-cytotoxic oligomers. probechem.comresearchgate.netnih.gov This is achieved by creating a "thermodynamic sink" for hIAPP, where the this compound-stabilized oligomers represent a more thermodynamically favorable state than the amyloid fibrils. probechem.comresearchgate.netnih.gov This special mode of action is highly efficient, with sub-stoichiometric concentrations of this compound proving sufficient to exert its inhibitory effects. probechem.comresearchgate.netnih.gov
Research findings demonstrate that this compound not only prevents the formation of hIAPP fibrils in solution but also has the remarkable capacity to convert preformed hIAPP fibrils into these non-toxic oligomers. probechem.comresearchgate.netnih.gov Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM) studies have provided insights into the size and morphology of these this compound-stabilized oligomers. For instance, DLS measurements show that regardless of the initial aggregation state of hIAPP, incubation with this compound consistently yields oligomers with a final particle size predominantly around 10 nm. AFM analysis further supports the formation of small, stable oligomeric species with characteristic heights.
Table 1: Final Particle Size of hIAPP + this compound Oligomers (Dynamic Light Scattering Data)
| Incubation Time of hIAPP Before this compound Addition | Total Incubation Time (h) | Final Particle Size of hIAPP + this compound (nm) |
| 0 h (initial) | 16 | ~10 |
| 15 min | 16 | ~10-12 |
| 1 h | 16 | ~12-50 |
| 4 h | 16 | ~20-50 |
| 16 h | 39 | ~10-20 |
Table 2: Final Height of hIAPP + this compound Oligomers (Atomic Force Microscopy Data)
| Incubation Time of hIAPP Before this compound Addition | Total Incubation Time (h) | Final Height of Oligomers (nm) |
| 15 min | 16 | ~2.7 ± 0.7 |
| 1 h | 21 | ~1.5 ± 0.7 |
| 4 h | 21 | ~1.4 ± 0.7 |
| 16 h | 39 | ~1.3 ± 0.7 |
This thermodynamic trapping mechanism ensures that hIAPP is sequestered into benign oligomeric forms, thereby preventing the pathological cascade associated with amyloid fibril formation and its downstream cytotoxic effects. probechem.comresearchgate.netnih.gov
Cellular and Subcellular Research Effects of Anle145c
Impact on Cellular Viability in Misfolding Models
Research has demonstrated that anle145c exerts a significant protective effect on cells exposed to toxic protein aggregates. This is a crucial finding, as the accumulation of misfolded protein oligomers and fibrils is a primary driver of cell death in many amyloid-related diseases. researchgate.netnih.gov
This compound has been shown to be highly effective at protecting cells from the cytotoxic effects of hIAPP aggregation. nih.gov In cellular models, the aggregation of hIAPP leads to significant cell death. researchgate.net However, the introduction of this compound can prevent this toxicity. researchgate.netnih.gov
Studies have shown that even at sub-stoichiometric concentrations (where the concentration of this compound is lower than that of hIAPP), the compound can efficiently inhibit the hIAPP-induced death of INS-1E cells. nih.govumcutrecht.nl The mechanism of this protection involves this compound trapping hIAPP in the form of non-toxic, thermodynamically stable oligomers. researchgate.netnih.gov This prevents the formation of larger, cytotoxic amyloid species that would otherwise compromise cell viability. researchgate.net Furthermore, research indicates that this compound can also convert pre-existing mature hIAPP fibrils back into these non-toxic oligomeric structures, thereby rescuing cells from previously formed aggregates. researchgate.netresearchgate.net
The protective effects of this compound against hIAPP-induced cytotoxicity have been investigated in multiple cell lines. The rat pancreatic beta cell line, INS-1E, is a key model because these cells closely resemble the insulin-producing cells that are damaged by hIAPP aggregation in type 2 diabetes. researchgate.netnih.gov In the presence of hIAPP, INS-1E cells exhibit morphological changes and detachment, leading to substantial cell death. researchgate.net Co-incubation with this compound, however, preserves a normal, healthy cell morphology. researchgate.net
To confirm that this protective effect was not unique to one cell type, researchers also utilized a human melanoma cell line (MJS cells), which is also susceptible to hIAPP toxicity. researchgate.net Similar results were observed; hIAPP caused considerable cell death in MJS cells, while the addition of this compound led to a significant increase in cell viability. researchgate.net In both cell lines, this compound itself did not show any apparent cytotoxicity at the concentrations tested. researchgate.net
The following table summarizes the quantitative findings on cell viability from a study using DAPI staining to identify dead cells after 24 hours of incubation.
| Cell Line | Condition | Percentage of Dead Cells (%) |
|---|---|---|
| INS-1E | Untreated | ~5% |
| INS-1E | 10 µM hIAPP | ~35% |
| INS-1E | 10 µM hIAPP + 1 µM this compound | ~7% |
| INS-1E | 10 µM hIAPP + 5 µM this compound | ~6% |
| MJS | Untreated | ~8% |
| MJS | 10 µM hIAPP | ~40% |
| MJS | 10 µM hIAPP + 1 µM this compound | ~12% |
| MJS | 10 µM hIAPP + 5 µM this compound | ~10% |
Modulation of Intracellular Pathways and Processes
While the primary mechanism of this compound is the direct modulation of protein oligomers, its action has downstream consequences for several intracellular pathways that are typically disrupted by toxic protein aggregates.
Direct research into the modulation of proteostasis mechanisms like the autophagy-lysosomal pathway and the ubiquitin-proteasome system by this compound is limited. However, an indirect protective role can be inferred from the known pathology of amyloidogenic proteins. For instance, hIAPP aggregates have been reported to impair the autophagy/lysosomal degradation pathway in pancreatic β-cells. nih.gov By preventing the formation of these toxic aggregates, this compound would consequently prevent the downstream impairment of cellular protein degradation machinery, helping to maintain proteostasis. Without the burden of processing large, insoluble aggregates, these quality control systems can function more effectively.
There is currently no direct evidence to suggest that this compound has a primary effect on mitochondria or oxidative stress. Instead, its influence appears to be a secondary consequence of its anti-aggregation properties. The formation and aggregation of hIAPP are known to cause extensive oxidative stress and mitochondrial dysfunction, which contribute to β-cell apoptosis. nih.gov By neutralizing hIAPP and preventing the formation of toxic oligomers, this compound indirectly mitigates these downstream pathological events. researchgate.net This action prevents the aggregate-induced mitochondrial damage and the subsequent increase in reactive oxygen species, thereby preserving cellular energy metabolism and reducing oxidative stress. nih.gov
The interaction between amyloid aggregates and cellular membranes is considered a key factor in cytotoxicity, often leading to membrane permeabilization and cell death. researchgate.net Research into this compound has explored its effects in the presence of model membranes. These studies show that this compound is an efficient inhibitor of IAPP aggregation both in solution and in membrane environments. researchgate.net
Anle145c in Preclinical in Vivo Research Models
Non-Mammalian Alpha-Synucleinopathy Models
Comprehensive literature searches did not yield specific studies on the efficacy of anle145c in established non-mammalian models of alpha-synucleinopathy.
There is currently no publicly available research detailing the evaluation of this compound in Caenorhabditis elegans models that express human alpha-synuclein (B15492655) to study aggregation and related toxicity. While C. elegans is a widely used model for investigating modifiers of alpha-synuclein aggregation and neurodegeneration, specific data on this compound's performance in these assays are absent from the scientific literature. nih.govqnl.qaresearchgate.net
Similarly, there is no available scientific literature on the testing or efficacy of this compound in Drosophila melanogaster models of alpha-synucleinopathy. These fruit fly models, which often express human alpha-synuclein in the nervous system, are instrumental in studying locomotor dysfunction and the loss of dopaminergic neurons, but they have not been reported in the context of this compound evaluation. nih.govfrontiersin.orgnih.govresearchgate.net
Rodent Models of Amyloidopathies
Research on this compound in rodent models has been more specific, concentrating on its role in mitigating the pathological effects of hIAPP aggregation.
Studies involving this compound have utilized transgenic mouse models that express human IAPP (hIAPP). In one such model where mice have elevated plasma hIAPP levels without hyperglycemia, the animals develop peripheral neuropathy. researchgate.net The administration of this compound was shown to prevent the aggregation of hIAPP. researchgate.net This inhibition of aggregation by this compound completely prevented the signs of neuropathy. researchgate.net
While the diphenylpyrazole class of compounds, to which this compound belongs, is noted for its general efficacy against amyloid aggregation, specific in vivo studies testing this compound in transgenic mouse models of α-synucleinopathy have not been reported in the available literature. nih.gov
| Transgenic Model | Key Pathological Feature | Effect of this compound | Reference |
|---|---|---|---|
| hIAPP Transgenic Mouse | Peripheral Neuropathy (Pain-associated behavior, reduced nerve fiber density) | Completely prevented hIAPP-induced allodynia and reduction in nerve fiber density. | researchgate.net |
There are no available scientific studies on the evaluation of this compound in toxin-induced rodent models of amyloidopathies. Neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and Rotenone are commonly used to induce Parkinsonism and study alpha-synuclein pathology, but research connecting these models with this compound has not been published. nih.govnih.govfrontiersin.orgnih.gov
The preclinical evaluation of this compound in animal models has employed specific behavioral and neuropathological endpoints to measure its efficacy, particularly in the context of hIAPP-induced neuropathy.
Behavioral Endpoints:
Allodynia: A key behavioral readout was the assessment of pain-associated behavior. In studies involving the injection of hIAPP in wild-type mice, the development of allodynia (pain response to a normally non-painful stimulus) was a measured outcome. The co-administration of this compound was evaluated for its ability to prevent this behavioral deficit. researchgate.net
Neuropathological Endpoints:
Intra-Epidermal Nerve Fiber (IENF) Density: A primary neuropathological endpoint was the quantification of IENF density. A reduction in the density of these nerve fibers is a hallmark of peripheral neuropathy. The efficacy of this compound was determined by its ability to prevent the hIAPP-induced reduction in IENF density. researchgate.net
hIAPP Fibril Formation: On a molecular level, the inhibition of hIAPP fibril formation was a critical readout. This compound was shown to completely inhibit the formation of these fibrils in solution, which was correlated with the prevention of neuropathy in vivo. researchgate.net
| Endpoint Category | Specific Endpoint Measured | Observation in hIAPP Model | Effect of this compound | Reference |
|---|---|---|---|---|
| Behavioral | Allodynia (Pain Response) | hIAPP injection induced allodynia. | Completely prevented the induction of allodynia. | researchgate.net |
| Neuropathological | Intra-Epidermal Nerve Fiber (IENF) Density | hIAPP injection caused a reduction in IENF density. | Completely prevented the reduction in IENF density. | researchgate.net |
| hIAPP Fibril Formation | hIAPP forms amyloid fibrils. | Completely inhibited fibril formation. | researchgate.net |
Histopathological Analysis of Protein Aggregates in Animal Tissues
While extensive in vitro work has characterized the molecular interactions of this compound with amyloidogenic proteins, detailed histopathological studies in animal models specifically examining its effect on protein aggregate deposition in tissues are still emerging. Much of the in vivo research has focused on the broader therapeutic effects of related compounds. However, some studies provide insights into the tissue-level impact of inhibiting protein aggregation with this compound.
One notable in vivo study investigated the neurotoxic effects of human islet amyloid polypeptide (hIAPP) aggregates. In this model, the aggregation of hIAPP is known to induce neuropathy. Histopathological analysis revealed that the administration of hIAPP led to a significant reduction in intraepidermal nerve fiber (IENF) density, a quantitative marker of peripheral nerve damage. Co-administration of this compound with hIAPP was shown to completely prevent this reduction in IENF density. This finding suggests that by inhibiting the aggregation of hIAPP, this compound protects against the downstream pathological consequences at the tissue level, specifically preserving the integrity of nerve fibers.
Although direct visualization and quantification of this compound's impact on hIAPP aggregate load in pancreatic or other tissues from animal models are not extensively detailed in the currently available literature, the preservation of IENF density serves as a crucial functional and structural endpoint demonstrating its in vivo efficacy.
| Treatment Group | Observed Histopathological Outcome | Interpretation |
|---|---|---|
| hIAPP alone | Significant reduction in IENF density | hIAPP aggregates induce peripheral neuropathy and nerve fiber loss. |
| hIAPP + this compound | IENF density maintained at normal levels | This compound prevents hIAPP-induced neurotoxicity and preserves nerve fiber integrity. |
Research into Cross-Amyloid Interactions in Models (e.g., α-synuclein and hIAPP)
The co-occurrence of different proteinopathies in patients, such as Parkinson's disease (characterized by α-synuclein aggregates) and Type 2 Diabetes (characterized by hIAPP aggregates), has spurred research into the molecular cross-talk between different amyloid proteins. nih.govnih.gov This phenomenon, known as cross-seeding, suggests that the aggregation of one amyloidogenic protein can be influenced by the presence of another. nih.gov
Studies have demonstrated that α-synuclein and hIAPP can directly interact and promote each other's fibrillization. nih.gov For instance, the presence of α-synuclein can accelerate the aggregation of hIAPP, and conversely, hIAPP can facilitate the fibrillization of α-synuclein. nih.gov This reciprocal interaction provides a potential molecular link for the clinical correlation observed between these diseases. nih.gov
While direct studies investigating the effect of this compound on the specific cross-seeding interaction between α-synuclein and hIAPP are limited, the compound's well-established mechanism of action on hIAPP aggregation offers valuable insights. This compound has been shown to be a potent inhibitor of hIAPP fibril formation. It acts at sub-stoichiometric concentrations to trap hIAPP in the form of non-toxic, small oligomers. researchgate.netnih.gov Furthermore, this compound can convert pre-formed hIAPP fibrils back into these non-toxic oligomeric species. researchgate.netnih.gov
Given that this compound modulates the aggregation pathway of hIAPP by stabilizing oligomeric intermediates and preventing their conversion into mature fibrils, it is plausible that it could disrupt the cross-seeding process. By binding to hIAPP oligomers, this compound may sterically hinder the interaction sites necessary for α-synuclein to bind and template further aggregation, or vice versa. However, dedicated experimental studies are required to confirm this hypothesis and to elucidate the precise impact of this compound on the kinetics and thermodynamics of α-synuclein and hIAPP co-aggregation.
| Experimental Condition | Key Finding | Reference |
|---|---|---|
| hIAPP incubated with this compound | Inhibition of fibril formation; stabilization of ~10 nm non-toxic oligomers. | researchgate.netnih.gov |
| Pre-formed hIAPP fibrils treated with this compound | Conversion of mature fibrils into smaller, non-toxic oligomeric structures. | researchgate.netnih.gov |
Advanced Research Methodologies and Analytical Approaches Applied to Anle145c
Biophysical Techniques for Aggregation Characterization
A range of biophysical methods has been employed to characterize the influence of anle145c on the aggregation of amyloidogenic proteins, such as human islet amyloid polypeptide (hIAPP). These techniques have been instrumental in elucidating the structural and kinetic aspects of this compound's inhibitory effects.
Thioflavin T (ThT) fluorescence assays are a cornerstone in the study of amyloid fibril formation. ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the beta-sheet structures characteristic of amyloid fibrils researchgate.netresearchgate.net. In research on this compound, ThT assays have demonstrated that the compound effectively inhibits the fibrillation of hIAPP researchgate.netresearchgate.netnih.gov.
When hIAPP is incubated alone, a typical sigmoidal curve of ThT fluorescence is observed, indicating a lag phase, a growth phase, and a plateau phase corresponding to the formation of mature fibrils. However, in the presence of this compound, even at sub-stoichiometric concentrations, there is a marked dose-dependent decrease in the final ThT fluorescence intensity researchgate.netresearchgate.net. This suggests that this compound prevents the formation of ThT-binding fibrillar structures. Interestingly, the lag time of fibril formation is often not significantly affected, which has led to the hypothesis that this compound may act on late-stage oligomers, preventing their conversion into fibrils researchgate.netresearchgate.net. Furthermore, when this compound is added to pre-formed hIAPP fibrils, a rapid decrease in ThT fluorescence is observed, indicating that the compound can also remodel existing amyloid fibrils into smaller, non-ThT-binding species researchgate.netresearchgate.net.
To visualize the morphological changes in protein aggregates induced by this compound, researchers have utilized high-resolution imaging techniques such as Electron Microscopy (EM) and Atomic Force Microscopy (AFM) researchgate.netresearchgate.netnih.gov. These methods provide direct evidence of the compound's impact on the size and structure of protein assemblies.
The following table summarizes the findings on the height of hIAPP oligomers at different incubation times with this compound, as analyzed by AFM.
| Incubation Time of hIAPP before this compound Addition | Total Incubation Time | Final Height of Oligomers (nm) |
|---|---|---|
| 15 min | 16 h | ~2.7 ± 0.7 |
| 1 h | 21 h | ~1.5 ± 0.7 |
| 4 h | 21 h | ~1.4 ± 0.7 |
| 16 h | 39 h | ~1.3 ± 0.7 |
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in solution researchgate.netresearchgate.netnih.gov. This method has been crucial in quantifying the size of the oligomeric species that are formed when amyloidogenic proteins are treated with this compound.
DLS measurements have shown that in the absence of the inhibitor, hIAPP aggregates grow into large fibrillar structures over time. However, when hIAPP is incubated with this compound, the formation of these large aggregates is prevented. Instead, DLS data reveal the presence of smaller, relatively monodisperse particles with a hydrodynamic radius of approximately 10 nm researchgate.netresearchgate.netnih.gov. These this compound-stabilized oligomers are formed regardless of the initial aggregation state of hIAPP, suggesting that they represent a thermodynamically favored state researchgate.netresearchgate.net.
| Incubation Time of hIAPP before this compound Addition | Total Incubation Time | Final Particle Size of hIAPP + this compound (nm) |
|---|---|---|
| 0 | 16 h | ~10 |
| 15 min | 16 h | ~10-12 |
| 1 h | 16 h | ~12-50 |
| 4 h | 16 h | ~20-50 |
| 16 h | 39 h | ~10-20 |
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins researchgate.netresearchgate.net. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The characteristic CD spectra of alpha-helices, beta-sheets, and random coils allow for the monitoring of conformational changes during protein aggregation.
In the study of this compound, CD spectroscopy has revealed that the compound stabilizes the random coil conformation of hIAPP and prevents its transition to a beta-sheet-rich structure, which is the hallmark of amyloid fibrils researchgate.netresearchgate.net. Freshly dissolved hIAPP, both in the presence and absence of this compound, displays a CD spectrum characteristic of a random coil structure. Upon incubation, hIAPP alone undergoes a conformational change to a beta-sheet structure, as indicated by a minimum around 220 nm in its CD spectrum. In contrast, hIAPP incubated with this compound retains its random coil conformation researchgate.netresearchgate.net. Furthermore, when this compound is added to mature hIAPP fibrils, the CD spectrum reverts from a beta-sheet to a random coil signature, confirming the disaggregating properties of the compound researchgate.netresearchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure, dynamics, and interactions of molecules in solution researchgate.netresearchgate.net. In the context of this compound research, NMR has been used to monitor the kinetics of monomer depletion during the aggregation process.
By observing the intensity of proton (¹H) NMR signals of hIAPP over time, researchers can track the disappearance of soluble monomers and small oligomers as they incorporate into larger aggregates researchgate.net. Studies have shown that the rate of monomer depletion is similar in the presence and absence of this compound researchgate.netresearchgate.net. This finding, combined with the ThT assay results, supports the hypothesis that this compound does not interfere with the initial stages of aggregation but rather acts on later-stage oligomers, preventing their conversion into mature fibrils researchgate.net.
Computational Approaches in this compound Research
While extensive biophysical data has elucidated the macroscopic effects of this compound on protein aggregation, computational approaches offer a means to understand these interactions at a molecular level. Although detailed computational studies specifically focused on this compound are not extensively documented in the reviewed literature, the general application of these methods to amyloid inhibitors provides a framework for understanding the potential mechanisms of this compound.
Computational studies on analogous compounds and related amyloid systems often employ techniques such as molecular docking and molecular dynamics (MD) simulations. Molecular docking can predict the preferred binding orientation of a small molecule to a protein target, while MD simulations can provide insights into the dynamic behavior of the protein-ligand complex over time, revealing conformational changes and the stability of interactions.
Based on the experimental findings, a thermodynamic model for the interaction of this compound with hIAPP has been proposed researchgate.netresearchgate.netnih.gov. This model suggests that this compound-stabilized oligomers act as a "thermodynamic sink." In the absence of this compound, hIAPP monomers form various oligomeric intermediates that eventually convert into stable, beta-sheet-rich fibrils. This compound is thought to interact with these oligomeric species, leading to the formation of a more thermodynamically favorable state consisting of non-toxic, random-coil oligomers researchgate.netresearchgate.net. This model explains the observation that this compound can both prevent fibril formation and disaggregate pre-existing fibrils, as the system will always tend towards the lowest energy state, which in the presence of this compound, is the stabilized oligomer researchgate.netresearchgate.net.
Future computational studies, such as detailed MD simulations and binding free energy calculations, could further refine this model by identifying the specific binding sites of this compound on hIAPP oligomers and quantifying the energetic landscape of the aggregation process in the presence of the inhibitor.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. In the context of this compound, MD simulations have been instrumental in providing insights into its interaction with protein aggregates at an atomic level. mdpi.commdpi.com Computational studies on compounds analogous to this compound have demonstrated their capacity to remodel preformed oligomers of amyloid-β (Aβ) and human islet amyloid polypeptide (hIAPP). researchgate.net These simulations suggest that this compound does not merely block the addition of new monomers to an aggregate but can actively alter the structure of existing toxic oligomers, potentially converting them into non-toxic conformations. This approach allows researchers to visualize and understand the dynamic interactions between the small molecule and the peptide aggregates, which are difficult to capture through experimental methods alone.
In Silico Screening and Design
The development of this compound is rooted in the targeted design of molecules that can modulate protein aggregation. This compound is a derivative of diphenylpyrazole (DPP), a class of compounds identified as promising oligomer modulators. researchgate.netnih.govnih.gov The design principle behind these DPP compounds is the conversion of larger, toxic protein oligomers into smaller, non-toxic species. nih.gov This concept is consistent with observations where this compound was found to stabilize the formation of small, non-toxic oligomers. nih.gov While specific details of the initial in silico screening that led to this compound are not extensively documented in the provided sources, the design strategy aligns with computational approaches that screen chemical libraries for molecules capable of binding to and altering the aggregation pathways of amyloidogenic proteins.
Cell-Based Assays for Mechanistic Investigation
Cell-based assays are fundamental to understanding the biological effects of this compound in a more physiologically relevant context. These assays have been critical in confirming that the compound's ability to modulate protein aggregation in vitro translates into a protective effect for cells.
High-Throughput Screening Methodologies
High-throughput screening (HTS) methodologies are essential for the efficient discovery of novel modulators of protein aggregation from large chemical libraries. mdpi.comyoutube.com In the field of amyloid research, HTS often employs fluorescence-based assays, such as the Thioflavin T (ThT) assay, to monitor the kinetics of fibril formation in real-time. nih.govnih.gov ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, allowing for rapid quantification of aggregation. nih.gov By automating this process in multi-well plates, thousands of compounds can be screened for their ability to inhibit or modify the aggregation process. mdpi.com This approach enables the identification of potent inhibitors like this compound by assessing their impact on the lag time, growth rate, and final fluorescence intensity in aggregation kinetic assays.
Cytotoxicity Assays
A crucial aspect of this compound research involves determining its ability to mitigate the cytotoxic effects of amyloid aggregates. researchgate.netnih.gov Cytotoxicity assays utilize cultured cells to assess the health and viability of cells when exposed to amyloidogenic proteins in the presence or absence of the inhibitor. Studies have consistently shown that this compound can rescue cells from hIAPP-induced cell death. nih.govresearchgate.netumcutrecht.nl Importantly, these assays have also demonstrated that this compound itself is not toxic to cells at effective concentrations. researchgate.netnih.gov
Multiple cell lines have been used to validate these protective effects, including rat insulinoma (INS-1E) cells and human melanoma (MJS) cells. researchgate.netresearchgate.net The methodologies employed include direct microscopic observation of cell morphology, where hIAPP-treated cells often show detachment and signs of death, a phenotype that is reversed by the addition of this compound. researchgate.net For quantitative analysis, techniques such as DAPI staining followed by flow cytometry are used to accurately measure the percentage of dead cells. researchgate.net
Table 1: Summary of this compound Cytotoxicity Assay Findings
| Cell Line | Key Finding | Method |
|---|---|---|
| INS-1E (rat insulinoma) | This compound inhibits hIAPP-induced cell death at sub-stoichiometric concentrations. researchgate.netnih.gov | Microscopy, DAPI Staining, Flow Cytometry researchgate.net |
Protein Biochemistry and Molecular Biology Techniques
The study of this compound's interaction with amyloid proteins relies heavily on a suite of protein biochemistry and molecular biology techniques designed to characterize the aggregation process and the resulting structures.
Protein Purification and Preparation for Aggregation Studies
Reproducible in vitro aggregation studies require highly purified, monomeric protein as a starting material. mdpi.com For studies involving this compound, human islet amyloid polypeptide (hIAPP) is typically synthesized to ensure purity and correct primary structure, which includes a disulfide bond between Cys2 and Cys7 and an amidated C-terminus. researchgate.netnih.gov Before initiating an aggregation assay, it is critical to ensure that the peptide is in a monomeric state, as the presence of pre-existing seeds or small oligomers can significantly alter the kinetics of aggregation. This preparation is a fundamental step for accurately assessing the inhibitory effects of compounds like this compound on the nucleation and elongation phases of amyloid formation.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| anle138b (B560633) |
| amyloid-β (Aβ) |
| human islet amyloid polypeptide (hIAPP) |
| Thioflavin T (ThT) |
| DAPI |
| YX-I-1 |
| YX-A-1 |
| tanshinones |
Structure Activity Relationship Sar Studies and Analogues of Anle145c
Design and Synthesis of Diphenylpyrazole (DPP) Derivatives
The design of anle145c and other DPP derivatives stems from the lead compound anle138b (B560633). This compound was developed as a more water-soluble analogue of anle138b, a modification aimed at improving its pharmacokinetic properties. The general synthetic strategy for creating these diphenylpyrazole scaffolds involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. This versatile approach allows for the introduction of a wide variety of substituents on the phenyl rings and the pyrazole (B372694) core, enabling a systematic investigation of their impact on anti-amyloid activity.
In one notable study, a series of diphenylpyrazole derivatives with amino side chains were synthesized to explore their potential as inhibitors of amyloid-beta (Aβ) peptide production. mdpi.com The synthesis involved multi-step reaction sequences, including the formation of the pyrazole core followed by the attachment of various amino side chains to the phenyl rings. mdpi.com This modular synthesis allows for the creation of a library of compounds with diverse chemical properties, which is crucial for detailed structure-activity relationship (SAR) studies.
The synthetic routes are designed to be flexible, allowing for modifications at different positions of the diphenylpyrazole scaffold. For instance, different aryl or heteroaryl groups can be introduced at the 3- and 5-positions of the pyrazole ring, and various functional groups can be appended to these rings. This chemical diversity is instrumental in identifying the key structural features that govern the efficacy of these compounds as amyloid aggregation inhibitors.
Comparative Efficacy and Mechanistic Analysis of Analogues (e.g., Anle138b, Sery166a, Sery139)
While this compound has demonstrated significant efficacy, particularly in inhibiting the aggregation and cytotoxicity of human islet amyloid polypeptide (hIAPP), its lead compound, anle138b, has a broader spectrum of activity against the aggregation of various amyloid proteins, including amyloid-beta and alpha-synuclein (B15492655). nih.govresearchgate.net
A direct comparative study highlighted that this compound is a potent inhibitor of hIAPP fibril formation. Its improved water solubility compared to anle138b facilitates its study in aqueous environments and is considered an advantage for potential therapeutic applications. nih.gov The mechanism of action for this compound involves the stabilization of non-toxic, off-pathway oligomers, thereby preventing the formation of mature amyloid fibrils. nih.gov
Anle138b, on the other hand, has been shown to exert its neuroprotective effects by blocking the activity of conducting Aβ pores in cellular membranes. nih.gov This suggests that while both compounds share a common diphenylpyrazole core, subtle structural differences can lead to distinct mechanisms of action and target specificities.
Identification of Structural Features Critical for Activity
Through the synthesis and evaluation of various DPP derivatives, several structural features have been identified as critical for their activity as amyloid aggregation inhibitors.
SAR studies on diphenylpyrazoles targeting Aβ production have revealed that the substitution pattern on the phenyl rings is a key determinant of activity. For instance, substitutions at the para position of the phenyl rings have been shown to be favorable for inhibitory activity. mdpi.com Furthermore, the nature of the side chains attached to the phenyl rings can significantly influence both the efficacy and cytotoxicity of the compounds. The length and composition of amino side chains, for example, have been found to modulate the inhibitory potency against Aβ production. mdpi.com
The pyrazole core itself is also believed to play a crucial role in the anti-amyloid activity of these compounds. It is thought to interact with the backbone of amyloidogenic proteins, thereby interfering with the conformational changes that lead to aggregation. The planarity of the diphenylpyrazole system and the potential for hydrogen bonding with the pyrazole nitrogen atoms are considered important for this interaction.
The following table summarizes some of the key findings from SAR studies of diphenylpyrazole derivatives as amyloid aggregation inhibitors:
| Compound/Feature | Modification | Impact on Activity | Reference |
| This compound | Introduction of a more polar group compared to anle138b | Increased water solubility, potent inhibitor of hIAPP aggregation. | nih.gov |
| Anle138b | Lead compound | Broad-spectrum inhibitor of amyloid aggregation (Aβ, α-synuclein). | nih.govresearchgate.net |
| Phenyl Ring Substitution | Substituents at the para position | Generally favorable for activity against Aβ production. | mdpi.com |
| Amino Side Chains | Variation in length and structure | Modulates inhibitory potency and cytotoxicity. | mdpi.com |
Challenges and Future Research Directions
Elucidation of Complete Mechanistic Profiles
Anle145c is recognized as a potent inhibitor of hIAPP aggregation, acting efficiently at sub-stoichiometric concentrations. researchgate.netresearchgate.netnih.govnih.gov Its primary mechanism involves thermodynamically trapping hIAPP in the form of non-cytotoxic oligomers, approximately 10 nanometers in size. researchgate.netresearchgate.netnih.govnih.gov This unique action prevents the formation of hIAPP fibrils in solution and can even convert preformed hIAPP fibrils into these non-toxic oligomeric structures. researchgate.netresearchgate.netnih.govnih.gov The secondary structure of hIAPP within these this compound-stabilized oligomeric complexes largely retains a random coil conformation, similar to that of freshly dissolved monomeric hIAPP. nih.gov
However, a complete understanding of this compound's molecular mechanism remains a challenge, particularly concerning the precise binding sites and atomic-level interactions with hIAPP. whiterose.ac.ukportlandpress.comnih.gov This difficulty stems from the nature of intrinsically disordered proteins (IDPs) like hIAPP, which lack stable, structured binding sites, and whose interactions with small molecules are often weak (micromolar range) with rapid on/off rates. whiterose.ac.ukportlandpress.comnih.gov
To overcome these challenges, advanced experimental and in silico approaches are being employed. Techniques such as ligand and protein-detected Nuclear Magnetic Resonance (NMR) spectroscopy, especially at high field strengths (e.g., 950 MHz), are crucial for measuring ligand binding to IDPs and mapping residues involved at single-atom detail. whiterose.ac.ukportlandpress.com Native Electrospray Ionization Mass Spectrometry (nESI-MS) coupled with ion mobility-MS (IM-MS) can differentiate between non-specific and specific binders and reveal the effect of binding on the conformational distribution of the IDP. whiterose.ac.ukportlandpress.com Other biophysical methods, including Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Bio-Layer Interferometry (BLI), provide valuable data for determining binding affinities. whiterose.ac.ukportlandpress.com Computational studies, such as molecular dynamics simulations, have also contributed to understanding the remodeling effects of related compounds on amyloid oligomers, suggesting similar insights could be gained for this compound. researchgate.net
Exploration of this compound's Research Potential in Other Protein Misfolding Disorders
While this compound has been primarily investigated for its efficacy against hIAPP aggregation in Type 2 Diabetes Mellitus, its potential extends to other protein misfolding disorders. researchgate.netnih.govnih.gov The broader class of diphenylpyrazole (DPP) compounds, to which this compound belongs, has demonstrated inhibitory effects on protein aggregation in various neurodegenerative conditions, including prion disease, Parkinson's disease (PD), Alzheimer's disease (AD), Multiple System Atrophy (MSA), and Creutzfeldt-Jakob disease (CJD) in both in vitro and in vivo models. nih.govgoogle.com
Specifically for this compound, a computational study has indicated its ability to remodel preformed amyloid-beta (Aβ) oligomers, which are central to Alzheimer's disease pathology. researchgate.net This finding suggests a direct, albeit computationally derived, link for this compound beyond hIAPP. The general association between diabetes and neurodegenerative diseases like Parkinson's also hints at a broader relevance for compounds targeting amyloid aggregation. scienceofparkinsons.com
Furthermore, recent in vivo research has shown this compound's efficacy in preventing hIAPP-induced allodynia and preserving intraepidermal nerve fiber (IENF) density in a model of diabetic peripheral neuropathy, a significant complication of T2DM. biorxiv.org This demonstrates its therapeutic potential in complex disease manifestations beyond direct pancreatic beta-cell protection.
The table below summarizes the reported and potential applications of this compound and related DPP compounds in protein misfolding disorders:
| Compound | Primary Focus | Reported/Potential Applications | Evidence Type |
| This compound | hIAPP (T2DM) | hIAPP aggregation inhibition, hIAPP-induced cytotoxicity reduction, hIAPP fibril remodeling, Diabetic Peripheral Neuropathy (in vivo) | In vitro, In vivo, Computational researchgate.netresearchgate.netnih.govnih.govbiorxiv.org |
| This compound | hIAPP, Aβ | Aβ oligomer remodeling | Computational researchgate.net |
| Anle138b (B560633) | α-synuclein | Prion disease, Parkinson's disease, Alzheimer's disease, Multiple System Atrophy, Creutzfeldt-Jakob disease, Tau pathology | In vitro, In vivo nih.govgoogle.com |
Development of Advanced Experimental Models for this compound Studies
Current research on this compound primarily utilizes established in vitro models such as INS-1E cells (a rat pancreatic beta cell line) and human MJS cells to assess its impact on hIAPP-induced cytotoxicity. researchgate.netresearchgate.netnih.govnih.govnih.gov Biophysical assays like Thioflavin T (ThT) fluorescence, Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), Atomic Force Microscopy (AFM), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to monitor hIAPP aggregation kinetics and structural changes. nih.govnih.govwhiterose.ac.ukportlandpress.comnews-medical.netnih.gov Recent in vivo studies have also utilized animal models to investigate its effect on diabetic peripheral neuropathy. biorxiv.org
However, studying intrinsically disordered proteins (IDPs) and their aggregation presents inherent challenges. These proteins often lack well-defined binding sites, their oligomeric intermediates are heterogeneous and transient, and the exact toxic species in amyloid assembly remain elusive. whiterose.ac.ukportlandpress.comnih.gov Furthermore, traditional animal models frequently fail to accurately predict human responses, leading to high clinical drug failure rates. axionbiosystems.comtechscience.com
The future development of advanced experimental models is crucial to overcome these limitations and accelerate this compound research. Human induced pluripotent stem cell (iPSC)-derived organoids represent a promising avenue. axionbiosystems.comtechscience.com These 3D in vitro tissue models can recapitulate the complex architecture and physiological functions of human organs, offering a more human-relevant genetic background compared to animal models. axionbiosystems.comtechscience.com For this compound studies, this could involve:
Pancreatic Islet Organoids: To better model hIAPP aggregation and its impact on beta-cell function in a human context, providing a more accurate representation of T2DM pathology.
Neural Organoids: If this compound's therapeutic scope expands to neurodegenerative diseases, iPSC-derived cerebral organoids could serve as models for studying its effects on Aβ, alpha-synuclein (B15492655), or tau pathologies. axionbiosystems.comtechscience.com
Organ-on-a-chip Systems: Integrating organoids with microfluidic platforms can create more physiologically relevant environments, mimicking nutrient supply and waste removal, thereby enhancing the predictive power of in vitro studies. techscience.com
CRISPR-Cas Technologies: These gene-editing tools can be utilized to create more precise disease models within iPSC-derived systems, allowing for the study of specific genetic predispositions or mutations related to protein misfolding. techscience.com
These advanced models, coupled with high-throughput screening and sophisticated analytical techniques, will be instrumental in providing more translatable data for this compound's preclinical development.
Integration with Systems Biology and Network Pharmacology Approaches
The complexity of protein misfolding diseases, characterized by intricate aggregation pathways and the dynamic nature of amyloidogenic proteins, makes traditional single-target drug discovery challenging. whiterose.ac.ukportlandpress.comnih.gov Integrating systems biology and network pharmacology approaches offers a holistic framework to understand this compound's effects and identify its therapeutic potential more comprehensively.
Systems biology involves studying biological systems as integrated networks of molecules and processes rather than isolated components. For this compound, this approach can:
Map Complex Aggregation Pathways: By analyzing the interplay between various cellular components and the different kinetic steps of hIAPP aggregation (primary nucleation, secondary nucleation, elongation), systems biology can provide a more complete picture of how this compound modulates these processes. whiterose.ac.ukportlandpress.com
Identify Downstream Effects: Beyond direct hIAPP interaction, systems biology can help uncover the broader cellular and physiological responses to this compound treatment, including effects on cell viability, inflammation, and metabolic pathways, which are critical in T2DM.
Predict Off-Target Interactions: Given the promiscuity often observed with small molecules, systems biology can help predict potential off-target effects by analyzing this compound's interactions within complex biological networks.
Network pharmacology is a sub-discipline that focuses on the interactions between drugs, targets, and diseases within biological networks. It is particularly valuable for drugs that may exert their effects through multiple targets or pathways. For this compound:
Mechanism Elucidation: By constructing interaction networks of this compound with hIAPP and other cellular components, network pharmacology can provide a deeper understanding of its "thermodynamic sink" mechanism and how it impacts the broader proteostasis network.
Biomarker Discovery: These approaches can help identify novel biomarkers that correlate with this compound's efficacy or disease progression, facilitating more precise monitoring of treatment outcomes.
Repurposing Potential: By analyzing this compound's interaction profile across various protein networks, network pharmacology could reveal its potential applicability in other protein misfolding disorders or other complex diseases, guiding future research directions.
The integration of computational modeling, such as molecular docking and advanced simulations, with experimental data from high-throughput screening and multi-omics studies (genomics, proteomics, metabolomics) will be key to fully leveraging systems biology and network pharmacology for this compound research. This will provide a more comprehensive understanding of its therapeutic actions and accelerate its development as a treatment for protein misfolding disorders.
Q & A
Q. What is the molecular mechanism by which ANLE145c inhibits hIAPP aggregation, and how does this relate to its therapeutic potential in type 2 diabetes mellitus (T2DM)?
this compound, a diphenylpyrazole-derived small molecule, thermodynamically traps hIAPP into non-cytotoxic oligomers, irrespective of the initial aggregation state of hIAPP. This mechanism prevents the formation of cytotoxic amyloid fibrils, which are implicated in β-cell death in T2DM. At sub-stoichiometric concentrations (e.g., 250 µM this compound to 12.5 µM hIAPP), it inhibits INS-1E cell death and converts mature fibrils into non-toxic oligomers . Key experimental evidence includes Thioflavin T (ThT) fluorescence assays and circular dichroism spectroscopy to monitor aggregation kinetics and structural changes .
Q. What experimental methodologies are recommended for assessing this compound's efficacy in preventing hIAPP-induced cytotoxicity in vitro?
- ThT Fluorescence Assay : Use 20 µM ThT in 10 mM Tris buffer (pH 7.4) with 150 mM NaCl to monitor hIAPP aggregation kinetics. Include a negative control (vehicle with 2.5% DMSO) and test this compound at a 20:1 molar ratio to hIAPP (e.g., 250 µM this compound vs. 12.5 µM hIAPP) .
- Cell Viability Assays : Employ INS-1E pancreatic β-cells exposed to hIAPP (10–20 µM) with/without this compound. Measure viability via MTT or lactate dehydrogenase (LDH) release assays after 24–48 hours. Statistical analysis should include ANOVA with post-hoc tests to confirm significance .
Advanced Research Questions
Q. How should researchers address contradictions in data when this compound prevents mechanical hypersensitivity but does not alter pro-inflammatory cytokine levels in hIAPP-induced neuropathy models?
In murine models of diabetic peripheral neuropathy, this compound blocks hIAPP-induced mechanical hypersensitivity but fails to modulate IL-6, IL-1β, or TNF-α mRNA levels. This suggests its neuroprotective effects are independent of classical inflammatory pathways. Investigators should:
- Expand Mechanistic Studies : Test alternative pathways, such as direct interactions with IAPP/CGRP receptors or non-inflammatory neurotoxicity mechanisms (e.g., oxidative stress or mitochondrial dysfunction).
- Use Complementary Models : Compare outcomes in hIAPP-transgenic mice vs. wild-type mice injected with synthetic hIAPP to isolate aggregation-dependent effects .
Q. What strategies can optimize the concentration ratios of this compound to hIAPP in aggregation assays to balance inhibition efficacy and potential off-target effects?
- Dose-Response Curves : Systematically vary this compound:hIAPP ratios (e.g., 1:1 to 50:1) in ThT assays to identify the minimum effective concentration.
- Structural Validation : Pair kinetic data with transmission electron microscopy (TEM) to confirm oligomer morphology and size (~10 nm for this compound-stabilized species).
- Toxicity Screening : Test this compound alone at high concentrations (e.g., >500 µM) in INS-1E cells to rule out off-target cytotoxicity .
Q. How can researchers reconcile discrepancies between in vitro aggregation inhibition and in vivo therapeutic outcomes for this compound?
While this compound effectively suppresses fibril formation in vitro, its in vivo efficacy may be influenced by bioavailability, tissue penetration, or proteolytic degradation. To address this:
- Pharmacokinetic Profiling : Measure plasma and tissue concentrations of this compound in animal models using LC-MS/MS.
- Longitudinal Aggregation Monitoring : Use ex vivo amyloid staining (e.g., Congo red) in pancreatic or neuronal tissues post-treatment.
- Combine with Pharmacodynamics : Corrogate this compound with agents targeting hIAPP synthesis (e.g., antisense oligonucleotides) .
Methodological Considerations
- Reproducibility : Document buffer conditions (e.g., 10 mM Tris, pH 7.4) and DMSO concentrations precisely, as minor variations can alter hIAPP aggregation kinetics .
- Statistical Rigor : Report effect sizes, confidence intervals, and power analyses to strengthen conclusions, especially in studies with small sample sizes (e.g., n < 6 per group) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research, including randomization and blinding protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
